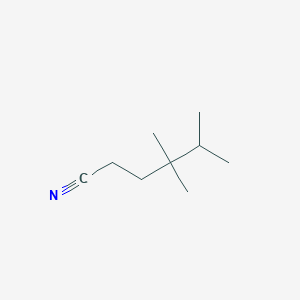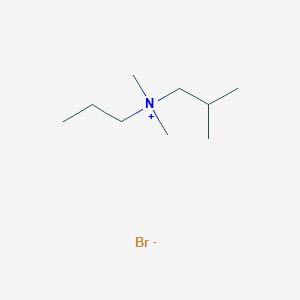
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their positively charged nitrogen atom, which is bonded to four organic groups. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide can be synthesized through a one-pot synthesis route followed by anion exchange using resin . The process involves the reaction of 1-bromopropane with dimethylformamide in the presence of potassium carbonate. The mixture is stirred at 70°C for 72 hours, then cooled and filtered. The filtrate is evaporated, and the product is washed with diethyl ether and recrystallized from dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or dimethylformamide.
Redox Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions.
科学研究应用
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用机制
The mechanism of action of N,N,2-Trimethyl-N-propylpropan-1-aminium bromide involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows the compound to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar structure but with a chloride ion instead of bromide.
N,N,N-Trimethyl-2-propen-1-aminium: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,2-Trimethyl-N-propylpropan-1-aminium bromide is unique due to its specific alkyl group arrangement and bromide ion, which confer distinct chemical properties and reactivity compared to other quaternary ammonium compounds. Its ability to undergo various substitution reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industry .
属性
CAS 编号 |
92623-29-5 |
|---|---|
分子式 |
C9H22BrN |
分子量 |
224.18 g/mol |
IUPAC 名称 |
dimethyl-(2-methylpropyl)-propylazanium;bromide |
InChI |
InChI=1S/C9H22N.BrH/c1-6-7-10(4,5)8-9(2)3;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
SAMNQUPPYUHSAD-UHFFFAOYSA-M |
规范 SMILES |
CCC[N+](C)(C)CC(C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)


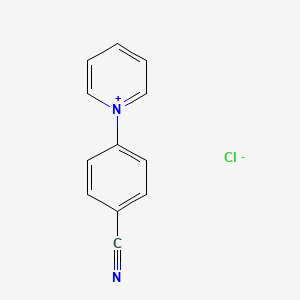
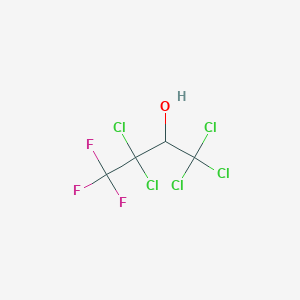




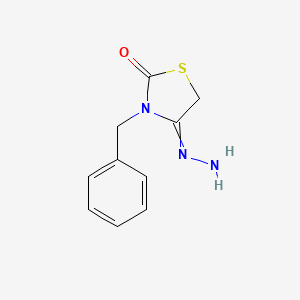
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)

